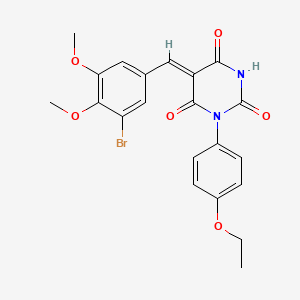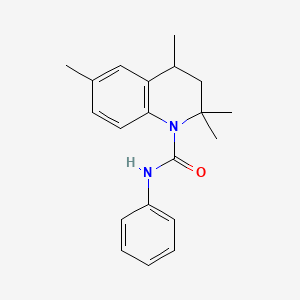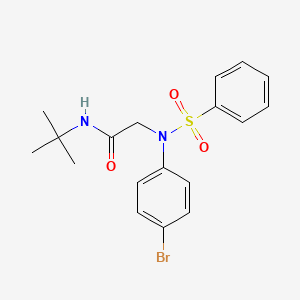
methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate, also known as Methyl Morphinan, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmaceuticals.
作用機序
The mechanism of action of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors in the brain. It has been shown to have a similar mechanism of action to opioids, but with fewer side effects.
Biochemical and Physiological Effects:
methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been shown to have analgesic properties and has been investigated as a potential alternative to opioids for pain management. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is that it has fewer side effects than opioids, making it a potentially safer alternative for pain management. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders. However, one limitation of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
将来の方向性
There are several future directions for research on methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan. One area of research is to further investigate its mechanism of action and develop targeted therapies for pain management and neurological disorders. Additionally, research could focus on optimizing the synthesis method to produce higher yields and purity of the compound. Finally, research could investigate the potential use of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan in combination with other compounds for enhanced therapeutic effects.
合成法
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan can be synthesized through a multi-step process that involves the reaction of 4-morpholinylmethylene with 2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid in the presence of a catalyst. The resulting compound is then methylated to produce methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan. This synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been the subject of several scientific studies due to its potential applications in the field of pharmaceuticals. It has been shown to have analgesic properties and has been investigated as a potential alternative to opioids for pain management. Additionally, methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2)8-11(17)10(9-16-4-6-21-7-5-16)13(18)12(15)14(19)20-3/h9,12H,4-8H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSHGTRWHPKVAD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CN2CCOCC2)C(=O)C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)/C(=C\N2CCOCC2)/C(=O)C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)


![propyl 4-[(2-chloro-5-iodobenzoyl)amino]benzoate](/img/structure/B4898231.png)
![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4898240.png)
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)

![N-(5-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898293.png)

![3,4-dimethyl-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4898299.png)